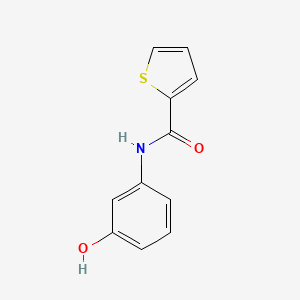

N-(3-hydroxyphenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-hydroxyphenyl)thiophene-2-carboxamide” is a chemical compound with the empirical formula C11H9NO2S . It has a molecular weight of 219.26 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A series of novel 4,5-diarylthiophene-2-carboxamide containing alkyl, cycloalkyl, aryl, aryl alkyl and heterocyclic alkyl moieties were synthesized . The inhibition of bovine serum albumin denaturation assay revealed that the aryl and aryl alkyl derivatives of 4,5-diarylthiophene-2-carboxamide showed anti-inflammatory activity .

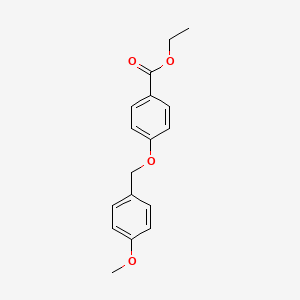

Molecular Structure Analysis

The molecular structure of “N-(3-hydroxyphenyl)thiophene-2-carboxamide” can be represented by the SMILES string O=C(NC1=CC=CC(O)=C1)C2=CC=CS2 .

Physical And Chemical Properties Analysis

“N-(3-hydroxyphenyl)thiophene-2-carboxamide” is a solid compound . It has a molecular weight of 219.26 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, such as N-(3-hydroxyphenyl)thiophene-2-carboxamide, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . For instance, they are used as corrosion inhibitors , which can help protect metal surfaces from corrosion.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is particularly important in the development of new materials for electronic devices.

Electronics

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are crucial in the electronics industry, particularly in the development of display technologies.

Pharmacology

Molecules with the thiophene ring system exhibit many pharmacological properties . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Drug Development

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known to inhibit the dosrst signaling system, which is essential for the survival and persistence of mycobacterium tuberculosis . This inhibition likely disrupts the bacteria’s ability to adapt to hostile environments, such as those encountered within the human host .

Biochemical Pathways

The compound’s effect on the DosRST signaling pathway has downstream effects on the bacterium’s metabolic processes. By inhibiting this pathway, the compound disrupts the bacterium’s ability to adapt to low-oxygen environments, which are common in granulomas during latent tuberculosis infection .

Result of Action

The inhibition of the DosRST signaling system by N-(3-hydroxyphenyl)thiophene-2-carboxamide can lead to the death of Mycobacterium tuberculosis, as the bacteria are unable to adapt to hostile environments within the human host . This makes the compound a potential candidate for the treatment of tuberculosis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-hydroxyphenyl)thiophene-2-carboxamide. For instance, the compound’s efficacy may be affected by the pH and oxygen levels within the human host, as these factors can influence the activity of the DosRST signaling system . The compound’s stability could also be affected by factors such as temperature and light exposure.

Propiedades

IUPAC Name |

N-(3-hydroxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQXHRCPJAMIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)

![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3004752.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)

![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)